molecular formula C13H17NO2 B1530457 4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra] CAS No. 934554-45-7

4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]

Cat. No.: B1530457
CAS No.: 934554-45-7
M. Wt: 219.28 g/mol
InChI Key: OTXULXLQTUIVQV-UHFFFAOYSA-N
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Description

4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra] (CAS 934554-45-7) is a spirocyclic organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 . This complex structure features a benzopyran ring system linked via a spiro carbon atom to a tetrahydropyran ring, with an amino functional group that serves as a key site for further chemical modifications. The spirocyclic core and the presence of both oxygen and nitrogen atoms make it a valuable scaffold in medicinal chemistry and drug discovery research. Spirocyclic structures and pyran derivatives are privileged scaffolds in pharmaceutical development due to their rigid three-dimensional shape and potential for diverse biological interactions . Specifically, pyran-based heterocycles are found in compounds studied for a range of pharmacological activities and are prevalent in many natural products . As a building block, this amino-functionalized spiro compound is primarily used by researchers in the synthesis of more complex molecules, such as hydrazinecarboxamide derivatives , for use in structure-activity relationship (SAR) studies and the exploration of new therapeutic agents. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any personal, medicinal, or veterinary use. Researchers should handle all chemicals appropriately in accordance with laboratory safety protocols.

Properties

IUPAC Name

spiro[3,4-dihydrochromene-2,4'-oxane]-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c14-11-9-13(5-7-15-8-6-13)16-12-4-2-1-3-10(11)12/h1-4,11H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXULXLQTUIVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination-Dehydrobromination Route Using N-Bromosuccinimide (NBS)

One industrially relevant method for preparing substituted 4H-pyran derivatives, which can be adapted for spirobenzopyran systems, involves:

  • Starting from substituted 2,3-dihydro-4H-pyran-4-ones.
  • Bromination with N-bromosuccinimide (NBS) in halogenated hydrocarbon solvents such as trichloromethane (chloroform) or tetrachloromethane (carbon tetrachloride).
  • The reaction proceeds under light irradiation (250–800 nm) to generate free radicals without the need for additional radical initiators.
  • After bromination, dehydrobromination occurs to yield the desired substituted 4H-pyran-4-one.
  • Hydroxyl groups present in the starting materials are often protected by acetylation before bromination, followed by deacetylation post-reaction using hydroalcoholic alkali.
  • The product isolation involves precipitation with sulfuric acid and purification by filtration and washing.

Reaction Conditions Summary:

Step Conditions Notes
Bromination NBS, halogenated solvent (e.g., CHCl3), light irradiation (250–800 nm) No radical initiator needed
Temperature Gradual heating to 60°C, maintained for 2 hours Controlled heating rate (3°C/min)
Deacetylation Hydroalcoholic alkali, heating Removes protecting groups
Precipitation & Purification 20% aqueous sulfuric acid, filtration, washing with water and ethanol Yields purified substituted 4H-pyran-4-one

This method is adaptable to synthesize the hexahydrospirobenzopyran derivatives by starting with appropriately substituted precursors.

One-Pot Multicomponent Reaction (MCR) for 4H-Pyran Derivatives

  • A widely used method involves the one-pot condensation of aldehydes, malononitrile, and active methylene compounds in the presence of a catalyst such as N-methylmorpholine (NMM).
  • The reaction is carried out in ethanol at room temperature, yielding 4H-pyran derivatives efficiently.
  • Subsequent reaction with orthoformates (trimethyl or triethyl orthoformate) and acetic anhydride under reflux conditions leads to Schiff base derivatives, which can be further modified to obtain amino-substituted pyran compounds.
  • This method is noted for its short reaction time, high yields, and simple work-up procedures.
  • The amino group in the target compound can be introduced via this route by appropriate choice of amine-containing substrates or post-synthetic modification.

Detailed Research Findings and Analysis

Preparation Method Key Features Advantages Limitations
NBS Bromination-Dehydrobromination Radical-mediated bromination under light, acetyl protection/deprotection High selectivity, scalable, mild conditions Requires protection of hydroxyl groups, use of halogenated solvents
One-Pot Multicomponent Reaction Room temperature, catalyst (NMM), ethanol solvent Simple, fast, high yield, versatile for derivatives May require further steps for spiro ring closure and amino introduction
  • The NBS method provides a robust industrial route for preparing substituted pyranones with specific ring saturation and substitution patterns.
  • The MCR approach is more suited for rapid library synthesis of pyran derivatives, including amino-substituted analogs, facilitating biological screening.
  • Both methods complement each other depending on the scale and derivative complexity required.

Summary Table of Preparation Parameters for 4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]

Parameter Details
Starting materials Substituted 2,3-dihydro-4H-pyran-4-ones or aldehydes + malononitrile + active methylene compounds
Key reagents N-bromosuccinimide, N-methylmorpholine, orthoformates, acetic anhydride
Solvents Halogenated hydrocarbons (chloroform), ethanol
Catalysts/Conditions Light irradiation (250-800 nm), room temperature or mild heating (up to 60°C)
Protection/Deprotection Acetylation of hydroxyl groups before bromination; deacetylation after reaction
Reaction time 2 hours (bromination), 7-9 hours reflux (Schiff base formation)
Purification Precipitation with sulfuric acid, filtration, washing with water and ethanol
Yield and purity High yield, UV absorption maxima confirm product identity

Chemical Reactions Analysis

Types of Reactions

4-Amino-2’,3,3’,4,5’,6’-hexahydrospiro[2H-1-benzopyran-2,4’-[4H]pyra] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of spiro compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra] have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that spiro compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized a derivative of the compound and reported an IC50 value indicating effective cytotoxicity against breast cancer cells .

Neuroprotective Effects

There is growing evidence supporting the neuroprotective properties of this compound. Research suggests that it may help in mitigating oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Study:
In vitro studies have shown that spiro compounds can reduce the levels of reactive oxygen species (ROS) in neuronal cell cultures. This suggests a potential role in protecting against conditions like Alzheimer's disease .

Antimicrobial Properties

The antimicrobial activity of 4-amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra] has been explored in various studies. Its derivatives have been tested against a range of bacterial and fungal pathogens.

Data Table: Antimicrobial Activity

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

These findings indicate that modifications to the spiro structure can enhance antimicrobial efficacy .

Development of Functional Materials

The unique chemical structure of 4-amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra] has led to its exploration in material science for creating functional materials such as polymers and nanocomposites.

Case Study:
Research has shown that incorporating spiro compounds into polymer matrices can improve mechanical properties and thermal stability. For instance, a study demonstrated that a polymer blend containing this compound exhibited enhanced tensile strength compared to conventional polymers .

Mechanism of Action

The mechanism of action of 4-Amino-2’,3,3’,4,5’,6’-hexahydrospiro[2H-1-benzopyran-2,4’-[4H]pyra] involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

  • Spiro Indoline-Pyrrolizine Derivatives (): Compounds like dimethyl 5,7-dichloro-2-oxo-spiro[indoline-3,3'-pyrrolizine]-1',2'-dicarboxylate (4e) and dimethyl 1-benzyl-2-oxo-spiro[indoline-3,3'-pyrrolizine]-1',2'-dicarboxylate (4h) share a spiro core but differ in substituents. For example: 4e: Dichloro substituents contribute to a high melting point (231–232°C), suggesting enhanced stability due to halogen-induced intermolecular forces . 4h: A benzyl group lowers the melting point (138–140°C), likely due to reduced crystallinity from bulky aromatic substituents . 4q: Incorporation of a carboxamide group results in distinct NMR shifts (δ 10.31 ppm for NH), contrasting with the amino group in the target compound, which would exhibit characteristic NH₂ or NH peaks in the δ 2–6 ppm range .
  • Spiro[4H-pyran-3,3’-oxindoles] (): Derivatives like 2-amino-2'-oxo-6-phenyl-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline] feature oxindole and pyran moieties. The amino group in these compounds enhances solubility, as seen in their synthesis in polar solvents (e.g., ethanol), whereas halogenated analogs (e.g., 5,7-dichloro derivatives) require harsher conditions .
  • Spiro Benzopyran-Piperidinones (): Derivatives such as 6-chloro-spiro[2H-1-benzopyran-2,4'-piperidin]-4-one hydrochloride highlight the impact of substituents on commercial applicability. Chloro and methoxy groups improve stability and bioavailability, making these compounds viable in drug development .

Physicochemical Properties

  • Melting Points: Amino-substituted spiro compounds (e.g., 7'-amino-1,2',3,4'-tetraoxo-spiro[indene-2,5'-pyrano[2,3-d]pyrimidine], ) exhibit melting points >250°C, reflecting hydrogen bonding from NH groups . Non-polar substituents (e.g., methyl in 4g, ) reduce melting points (98–100°C) due to weaker intermolecular forces .
  • NMR Profiles: The amino group in the target compound would show distinct $ ^1H $-NMR signals (δ 2–6 ppm for NH₂) compared to carbonyls (δ 160–180 ppm in $ ^{13}C $-NMR) in compounds like 4e or 4q .

Data Tables

Table 1: Key Properties of Selected Spiro Compounds

Compound Substituents Melting Point (°C) Yield (%) Key Application/Activity Reference
4e () 5,7-Dichloro 231–232 89 Structural stability
4h () 1-Benzyl 138–140 93 Drug intermediate
7'-Amino-spiro[indene] () NH₂, CN >250 75–91 Antimicrobial
14cf () Methoxybenzyl Not reported 9 Synthetic challenge

Biological Activity

4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra] is a complex organic compound with potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of spiro compounds characterized by a unique fused ring system that may contribute to its biological activity. The molecular formula and structural details are essential for understanding how modifications can affect its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar in structure to 4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]. For instance, derivatives of coumarins and benzopyrans have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In animal models, it has shown efficacy in reducing inflammation markers, which is crucial for conditions such as arthritis. The compound's ability to inhibit pro-inflammatory cytokines has been documented, indicating a potential therapeutic application in inflammatory diseases .

Antimicrobial Activity

Research indicates that derivatives of similar structures possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The biological activity is often linked to the disruption of bacterial cell membranes or interference with metabolic processes. Compounds exhibiting these properties could be developed into novel antibiotics .

The mechanisms underlying the biological activity of 4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra] are multifaceted:

  • Cell Cycle Arrest : Many studies report that such compounds can induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : They often trigger intrinsic apoptotic pathways leading to programmed cell death.
  • Enzyme Inhibition : Some derivatives inhibit specific enzymes involved in inflammatory responses or cancer progression.

Study 1: Antitumor Efficacy

In a recent study involving the evaluation of various benzopyran derivatives, it was found that certain modifications led to enhanced antitumor activity against breast cancer cells (MCF-7). The study utilized MTT assays to determine cell viability and flow cytometry for apoptosis detection. Results indicated a dose-dependent response with IC50 values significantly lower than those reported for standard chemotherapeutics .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects using an adjuvant-induced arthritis model in rats. The compound demonstrated a reduction in paw edema and inflammatory cytokine levels (TNF-alpha and IL-6), suggesting its potential as an anti-arthritic agent. Histological examinations further supported these findings by showing reduced synovial inflammation .

Data Tables

Activity Effect Reference
AntitumorInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces paw edema in rats
AntimicrobialInhibits growth of S. aureus

Q & A

Q. Table 1: Key Spectral Data for 4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]

TechniqueObserved DataReference
1H^1H-NMRδ 1.70–2.04 (m, pyran CH2_2), 3.62–3.98 (m, CH2_2-O)
13C^{13}C-NMRδ 70–90 (spiro C), 100–150 (aromatic C)
FTIR3300–3500 cm1^{-1} (NH2_2), 1100 cm1^{-1} (C-O)

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temp.60–80°C (reflux)Maximizes to 98%
Catalyst Loading5–10 mol% (DABCO)Reduces side products
SolventAnhydrous DCM or THFEnhances cyclization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]
Reactant of Route 2
Reactant of Route 2
4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]

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